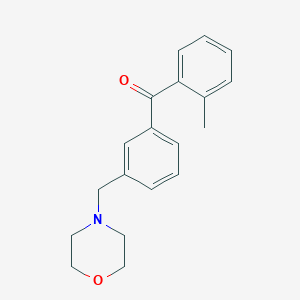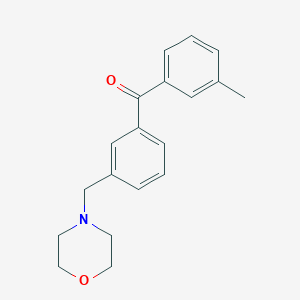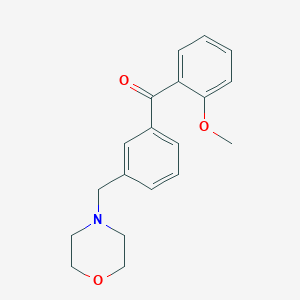![molecular formula C9H8F3NS B1324908 2-[3-(Trifluoromethyl)phenyl]ethanethioamide CAS No. 952182-78-4](/img/structure/B1324908.png)
2-[3-(Trifluoromethyl)phenyl]ethanethioamide
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]ethanethioamide is a chemical compound with the CAS Number: 952182-78-4 and Linear Formula: C9H8F3NS . It has a molecular weight of 219.23 and is a solid in physical form .
Molecular Structure Analysis
The InChI Code of 2-[3-(Trifluoromethyl)phenyl]ethanethioamide is 1S/C9H8F3NS/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-[3-(Trifluoromethyl)phenyl]ethanethioamide is a solid . It has a melting point of 78 - 80 degrees Celsius .Applications De Recherche Scientifique
Gene Expression Inhibition
- Inhibition of NF-kappaB and AP-1 Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a structurally related compound, has been studied for its inhibition of NF-kappaB and AP-1 transcription factors. Modifications at specific positions of the pyrimidine ring, including the introduction of fluorine, affected the compound's activity and bioavailability (Palanki et al., 2000).
Pharmacophore Studies in Antirheumatic Drugs
- Pharmacophore of Leflunomide's Active Metabolite : Studies on the active metabolite of leflunomide, an antirheumatic drug, revealed that the beta-keto amide structure with specific cis configurations is crucial for its immunosuppressive activity. Analogs including those with the trifluoromethyl group were synthesized to understand this activity (Bertolini et al., 1997).
Electrophilic Trifluoromethylthiolation Reagent
- Utility in Electrophilic Trifluoromethylthiolation : 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, a similar compound, serves as an effective electrophilic trifluoromethylthiolation reagent, transforming various substrates into trifluoromethylthio compounds under specific conditions (Huang et al., 2016).
Antimicrobial Agent Development
- Synthesis as Potential Antimicrobial Agents : N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide, structurally related compounds, demonstrated significantantimicrobial activity, especially against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. This suggests their potential as templates for developing new antimicrobial agents (Bąk et al., 2020).
Synthesis and Crystal Structure Analysis
- Synthesis and Characterization of Analogous Compounds : Studies on compounds such as 1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone derivatives, derived from similar trifluoromethyl compounds, contribute to the understanding of their synthesis, crystal structures, and potential applications (Ali & Winzenberg, 2005).
- Crystal Structure of Related Compounds : Research on N-[2-(trifluoromethyl)phenyl]benzamides, which share structural features with 2-[3-(Trifluoromethyl)phenyl]ethanethioamide, has provided insights into their crystal structures and potential interactions in different states (Suchetan et al., 2016).
Catalysis and Synthetic Applications
- Catalytic Synthesis of Imidazoles : MoS2-supported-calix[4]arene nanocatalyst was used for the synthesis of 2,4,5-trisubstituted imidazole derivatives from compounds including 1-(4-nitrophenyl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione. This highlights the role of trifluoromethyl-substituted compounds in facilitating efficient, solvent-free catalytic reactions (Raghu et al., 2020).
Photocatalysis and Sorption Properties
- Photocatalytic Properties of Metal-Organic Frameworks : Research on metal-organic frameworks using ligands related to 2-[3-(Trifluoromethyl)phenyl]ethanethioamide demonstrated their potential in photocatalysis and selective sorption of small hydrocarbons, indicating a wide range of possible applications (Fu et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NS/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOQYUGUBOMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]ethanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



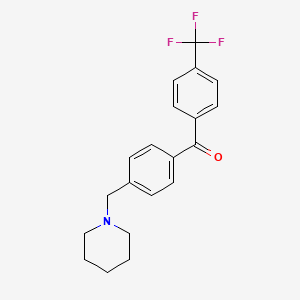
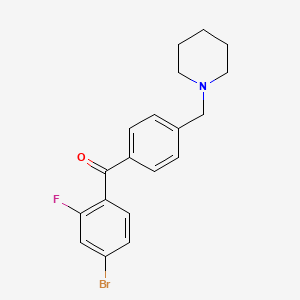
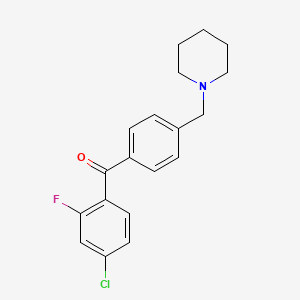
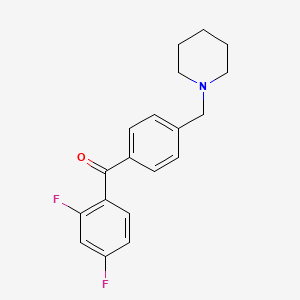
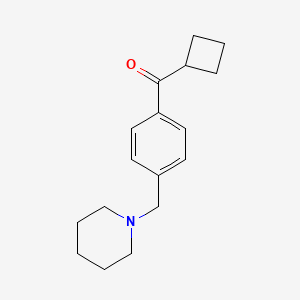
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)
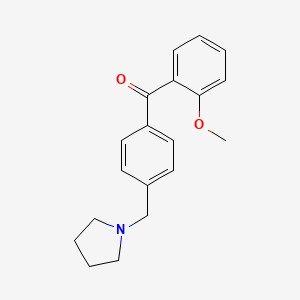
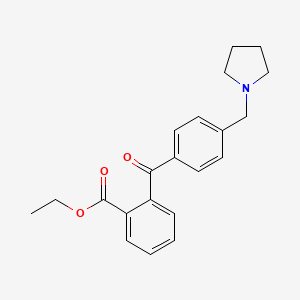
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
